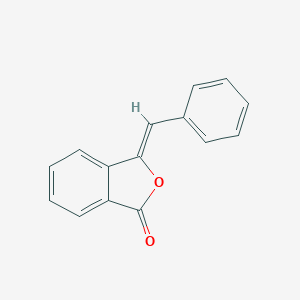

Benzalphthalide

Descripción

Benzalphthalide (C₁₅H₁₀O₂; molecular weight: 222.243 g/mol) is a heterocyclic organic compound characterized by a phthalide core fused with a benzylidene group. It is synthesized via condensation of phthalic anhydride and phenylacetic acid in the presence of sodium acetate, yielding yellow crystals with a melting point of 95–97°C and purity of 71–74% . Its IUPAC name is (3Z)-3-benzylidene-2-benzofuran-1(3H)-one, and it is identified by CAS 575-61-1 and ChemSpider ID 557573 . This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and optoelectronic materials, with commercial availability from suppliers like Spectrum Chemical (98% purity) .

Propiedades

IUPAC Name |

(3Z)-3-benzylidene-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTPZXMEBGTPLM-UVTDQMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4767-56-0, 575-61-1 | |

| Record name | Benzalphthalide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzalphthalide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-benzylidenephthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALPHTHALIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R93GN14K61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzalphthalide can be synthesized through the condensation reaction of phthalic anhydride and phenylacetic acid in the presence of sodium acetate. The reaction is typically carried out in a sand bath, with the temperature gradually increased to 240°C over a period of about three hours. The product is then purified through recrystallization from alcohol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving phthalic anhydride and phenylacetic acid can be scaled up for industrial purposes. The reaction conditions, such as temperature and catalysts, would need to be optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Benzalphthalide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield benzylphthalide derivatives.

Substitution: It can participate in substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Benzylphthalide derivatives.

Substitution: Various substituted this compound derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Polymer Production

Benzalphthalide serves as a crucial intermediate in the synthesis of polymers. Its incorporation enhances the mechanical properties and thermal stability of these materials, making it particularly valuable in the plastics industry. The compound's unique structure contributes to the formation of high-performance polymers that exhibit improved durability and resistance to thermal degradation.

| Property | Impact of this compound |

|---|---|

| Mechanical Strength | Enhances tensile strength and impact resistance |

| Thermal Stability | Increases resistance to heat deformation |

| Processability | Improves flow characteristics during processing |

Pharmaceutical Development

In the pharmaceutical sector, this compound acts as a building block for complex drug molecules. Its structural properties allow for modifications that lead to enhanced efficacy and bioavailability of drugs. Research indicates that derivatives of this compound are being explored for their potential as hypoxia-activated prodrugs in cancer therapies, particularly in combination with PARP inhibitors .

Case Study: Hypoxia-Activated Prodrugs

A study examined this compound derivatives as potential hypoxia-activated prodrugs, demonstrating their ability to modulate the activity of PARP inhibitors effectively. The research highlighted significant improvements in drug efficacy when this compound was utilized in formulations, suggesting a pathway for developing more effective cancer treatments .

Organic Synthesis

This compound is widely used in organic synthesis due to its ability to participate in various chemical reactions. It serves as a precursor for synthesizing diverse chemical compounds, which are essential in both academic research and industrial applications.

| Reaction Type | Description |

|---|---|

| Condensation Reactions | Forms larger, more complex molecules |

| Cyclization | Facilitates the formation of cyclic compounds |

| Functional Group Modifications | Allows for the introduction of new functional groups |

Flavors and Fragrances

The compound is also incorporated into the production of specific flavoring agents and fragrances. Its aromatic properties enhance consumer products, making it a popular choice in the fragrance industry.

Application Example

This compound is utilized in creating synthetic flavors that mimic natural scents, thereby improving product appeal without relying on natural extracts that may be more expensive or less stable.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It is used to calibrate instruments and ensure accurate measurements during chemical analyses. This application is critical for maintaining quality control and consistency across various chemical testing environments.

| Application | Role of this compound |

|---|---|

| Instrument Calibration | Provides a reliable standard for measurement |

| Quality Control | Ensures accuracy in analytical results |

Mecanismo De Acción

The mechanism of action of benzalphthalide involves its interaction with biological targets, leading to various effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes . The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with membrane proteins and enzymes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Reactivity and Functional Differences

- Regioselectivity: Substituted benzalphthalides (e.g., B8–B16) form 1:1 regioisomeric mixtures during synthesis due to non-specific substitution at C-5/C-6 positions. This contrasts with unsubstituted benzalphthalide, which exhibits a single stereoisomer .

- Catalytic Requirements : this compound derivatives require tailored catalysts for further reactions. For example, Pd/C is used for hydrogenation to synthesize 2-(2-phenylethyl)benzoic acid, a precursor to dibenzosuberone .

- Microwave Optimization: Phthalazinones derived from benzalphthalides show enhanced reaction efficiency under microwave conditions (e.g., 6-minute irradiation vs. 8-hour thermal heating), reducing byproducts .

Physicochemical Properties

- Melting Points: Electron-withdrawing substituents (e.g., Cl, NO₂) increase melting points in derivatives compared to this compound (95–97°C). For example, nitro-substituted phthalazinones melt above 200°C .

- Optical Properties : this compound derivatives with extended conjugation (e.g., 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles) exhibit fluorescence, making them suitable for OLEDs .

Research Findings and Trends

- Synthetic Innovations: Microwave-assisted synthesis reduces reaction times for this compound derivatives from hours to minutes, improving scalability .

- Regiochemical Challenges : Substituted benzalphthalides require advanced separation techniques (e.g., flash chromatography) to isolate regioisomers, increasing production costs .

- Environmental Impact: Pseudomonas sp.

Actividad Biológica

Benzalphthalide, a compound belonging to the phthalide class, has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and nematocidal properties. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound, including data tables and case studies.

Chemical Structure and Synthesis

Benzalphthalides are characterized by their unique heterocyclic structure, which includes a phthalide moiety. The synthesis of this compound derivatives often involves reactions that modify the benzene or phthalide rings to enhance biological activity. For instance, various substitutions on the benzene ring have been explored to optimize their pharmacological properties .

Antimicrobial Activity

This compound derivatives have shown significant antimicrobial properties against a range of microorganisms. A study evaluating 3-benzalphthalide derivatives demonstrated remarkable antimicrobial activity against several bacteria and fungi, suggesting their potential as alternative therapeutic agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Benzalphthalide 2a | Staphylococcus aureus | 32 μg/mL |

| 3-Benzalphthalide 2b | Escherichia coli | 16 μg/mL |

| 3-Benzalphthalide 2c | Candida albicans | 64 μg/mL |

| 3-Benzalphthalide 2d | Aspergillus niger | 128 μg/mL |

Antifungal Activity

Research has indicated that certain this compound derivatives possess notable antifungal activity. A study highlighted the efficacy of a specific derivative against Cryptococcus neoformans and various dermatophytes, demonstrating its potential in treating fungal infections .

Table 2: Antifungal Activity of Selected Benzalphthalides

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound A | Candida albicans | 32 μg/mL |

| This compound B | Trichophyton rubrum | 16 μg/mL |

| This compound C | Aspergillus flavus | 64 μg/mL |

Nematocidal Activity

The nematocidal properties of benzalphthalides have been evaluated against Teladorsagia circumcincta, a significant parasite affecting livestock. In vitro assays showed that several this compound derivatives inhibited egg hatching and larval migration effectively. The selectivity index (SI) for these compounds was calculated to assess their safety profile .

Table 3: Nematocidal Activity of Benzalphthalides

| Compound | Egg Hatching Inhibition (%) | Larval Migration Inhibition (%) | CC50 (μg/mL) | EC50 (μg/mL) |

|---|---|---|---|---|

| This compound D | 96% | 90% | 150 | 50 |

| This compound E | 85% | 80% | 200 | 60 |

Case Studies

- Antimicrobial Efficacy : A study involving the administration of benzalphthalides in a controlled environment showed a significant reduction in bacterial load in infected models compared to controls, highlighting their potential as therapeutic agents in clinical settings .

- Antifungal Treatment : Clinical trials assessing the effectiveness of this compound derivatives against systemic fungal infections revealed promising results, with several patients showing marked improvement after treatment with these compounds .

- Nematode Control : Field studies conducted on livestock demonstrated that treatment with specific benzalphthalides resulted in lower infection rates of gastrointestinal nematodes, showcasing their practical application in veterinary medicine .

Q & A

Q. What are the optimal synthetic routes for benzalphthalide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: this compound is classically synthesized via condensation of phthalic anhydride and phenylacetic acid in the presence of sodium acetate as a catalyst . Key parameters include:

- Temperature control : Maintain 160–180°C during condensation to avoid side reactions (e.g., decarboxylation).

- Catalyst purity : Use freshly fused sodium acetate to ensure consistent catalytic activity.

- Recrystallization : Purify crude product using hot ethanol (370–380 mL per 100 g crude) to achieve >95% purity .

| Reagent | Quantity | Role | Critical Parameter |

|---|---|---|---|

| Phthalic anhydride | 0.67 moles | Electrophilic reactant | Sublimed grade (m.p. 129–131°C) |

| Phenylacetic acid | 0.8 moles | Nucleophilic reactant | Pre-dried to remove moisture |

| Sodium acetate | 2.6 g | Acid catalyst | Freshly fused to avoid degradation |

Q. How should researchers characterize this compound’s purity and structural identity?

Methodological Answer:

- Melting point analysis : Pure this compound melts at 100–101°C; deviations >2°C indicate impurities .

- Spectroscopic techniques :

- Elemental analysis : Validate %C and %H against theoretical values (C: 79.66%, H: 4.71%) .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from:

- Tautomerism : this compound’s α,β-unsaturated lactone may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to identify dynamic equilibria .

- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction; compare experimental bond lengths (e.g., C=O at 1.21 Å) with computational models (DFT/B3LYP) .

- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ at m/z 237.0785 (calculated: 237.0784) .

Q. What experimental strategies are recommended to study this compound’s reaction mechanisms under catalytic conditions?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via in-situ FTIR to track carbonyl group consumption (e.g., phthalic anhydride at 1850 cm⁻¹) .

- Isotopic labeling : Use deuterated phenylacetic acid (C₆D₅CD₂COOH) to confirm proton transfer steps via ²H NMR .

- Computational modeling : Perform DFT calculations (Gaussian 16) to map energy profiles for intermediates (e.g., acyloxy-carbocation) .

Analytical Challenges

Q. How can researchers address discrepancies in this compound’s UV absorption data across studies?

Methodological Answer:

Q. What methodologies validate this compound’s role as a UV absorber in photostability studies?

Methodological Answer:

- Accelerated aging tests : Expose this compound-doped polymer films to UV-B radiation (310 nm); quantify retained UV absorbance via spectrophotometry .

- Radical scavenging assays : Use DPPH or ABTS assays to assess antioxidant activity, which correlates with UV stabilization efficacy .

Data Reproducibility and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.